(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine is a fluorinated organic compound characterized by its unique trifluoromethyl and fluorobenzyl moieties attached to a propan-2-amine backbone. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular formula is with a molecular weight of approximately .
This compound falls under the category of fluorinated amines, which are often studied for their biological activity and utility in pharmaceuticals. The presence of trifluoromethyl groups can significantly influence the compound's chemical properties, enhancing its lipophilicity and metabolic stability, making it an attractive candidate for drug development .
The synthesis of (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine typically involves the reductive amination of a suitable ketone precursor. A common synthetic route includes the reaction of 1,1,1-trifluoroacetone with (S)-4-fluorobenzylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This reaction is generally conducted in organic solvents like methanol or ethanol under mild conditions .
The molecular structure of (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine features a propan-2-amine skeleton with trifluoromethyl and fluorobenzyl substituents. The specific stereochemistry is indicated by the (S) designation.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | (2R)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine |
InChI Key | KLZIMAZQYDNFPK-SSDOTTSWSA-N |
SMILES | CC(C(F)(F)F)NCC1=CC=C(C=C1)F |
(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine can participate in various chemical reactions typical of amines and fluorinated compounds. These include:
The compound's reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes positive charge development during reactions .
The mechanism of action for (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine involves its interaction with specific biological targets. The presence of both trifluoromethyl and fluorobenzyl groups enhances the compound's binding affinity to certain enzymes or receptors. This modulation can lead to altered biochemical pathways relevant to its applications in pharmaceuticals .
The physical properties of (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine are critical for understanding its behavior in various environments:
Key chemical properties include:
(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine has several scientific applications:
The unique properties imparted by the trifluoromethyl group make it valuable in designing new therapeutic agents that require enhanced efficacy and stability .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: